The synthesis of MK-1775-d3 involves several key steps that are critical for achieving its desired pharmacological properties. One established method includes the reaction of specific aryl compounds with hydrazine derivatives to form the core structure of the WEE1 inhibitor. This process often entails:
MK-1775-d3 features a complex molecular structure characterized by a pyrimidine core substituted with various functional groups that enhance its binding affinity to the WEE1 kinase. The chemical formula is typically represented as CHDNO (where D represents deuterium), indicating the incorporation of deuterium isotopes for tracking purposes in pharmacokinetic studies.
Key structural data includes:
MK-1775-d3 undergoes several critical chemical reactions that contribute to its mechanism of action. Upon administration, it primarily acts by binding to the ATP-binding site of WEE1 kinase, inhibiting its activity. This inhibition leads to:
The mechanism by which MK-1775-d3 exerts its effects involves several key processes:
MK-1775-d3 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate dosing regimens and formulation strategies for clinical use .
MK-1775-d3 has significant potential applications in cancer therapy:
MK-1775-d3 (Adavosertib-d3) retains the core chemical architecture of the parent compound MK-1775 (Adavosertib), centered on a pyrazolo[3,4-d]pyrimidin-3-one scaffold. This heterocyclic system provides the structural foundation for Wee1 kinase inhibition. Key functional modifications include:
This configuration enables competitive ATP binding to Wee1’s active site, with the pyrimidine core mimicking purine interactions and the piperazine moiety optimizing solubility and target affinity [8].
MK-1775-d3 incorporates three deuterium atoms (trideteriomethyl group) at the terminal methyl of the piperazine ring (N-methyl-d3 substitution). Isotopic distribution analysis reveals:
Position | Chemical Group | Non-Deuterated Mass (Da) | Deuterated Mass (Da) |
---|---|---|---|
Piperazine terminus | N-methyl-d₃ | 15.03 (CH₃) | 18.05 (CD₃) |
Core scaffold | Pyrazolo[3,4-d]pyrimidine | 471.57 | 471.57 (unchanged) |
Deuterium substitution minimally alters electronic properties but enhances carbon-deuterium bond strength (∼5–6× greater dissociation energy vs. C–H), potentially reducing metabolic cleavage at this site [2].
MK-1775-d3 exhibits solubility behavior analogous to MK-1775, with deuteriation introducing negligible differences:
Solubility is temperature-dependent, with warming to 37°C and ultrasonication improving dissolution kinetics in DMSO [7].
Solvent | Polarity Index | Solubility (mg/mL) | Conditions |
---|---|---|---|
Dimethyl sulfoxide (DMSO) | 7.2 | ≥25.03 | 25°C, with agitation |
Water | 10.2 | <0.01 | 25°C |
Ethanol | 5.2 | <0.1 | 25°C |
Chloroform | 4.1 | 2.0–5.0 | 25°C |
Thermogravimetric analysis (TGA) indicates MK-1775-d3 is stable up to 150°C under inert conditions. Degradation pathways include:
Condition | Temperature (°C) | Degradation Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |
---|---|---|---|
Dry N₂ atmosphere | 150 | 1.2 × 10⁻⁴ | 240 days |
0.1 M HCl | 37 | 3.5 × 10⁻³ | 8.3 days |
0.1 M NaOH | 37 | 2.8 × 10⁻³ | 10.3 days |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3